5-Chloro-N-cyclopropylpyrimidin-2-amine

Description

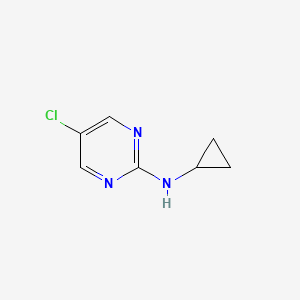

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFELEMQCPFAXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693784 | |

| Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-19-8 | |

| Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro N Cyclopropylpyrimidin 2 Amine and Analogs

Chemical Synthesis Routes and Reaction Conditions

The principal synthetic pathway toward 5-Chloro-N-cyclopropylpyrimidin-2-amine involves the reaction of a di-substituted pyrimidine (B1678525) with cyclopropylamine (B47189). A crucial consideration in these syntheses is the inherent reactivity of the halogen positions on the pyrimidine ring. acs.org For many reactions, including both palladium-catalyzed couplings and nucleophilic aromatic substitutions (SNAr), the general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 ≫ C5. acs.org This differential reactivity is a cornerstone for the selective synthesis of asymmetrically substituted pyrimidines. The synthesis of the target compound, where the amino group is at the C2 position, often starts from a precursor like 2,5-dichloropyrimidine. sigmaaldrich.com The higher reactivity of the chloro group at C2 compared to C5 allows for selective substitution by cyclopropylamine.

Amination Reactions for Pyrimidine Derivatives

Amination reactions are fundamental to the synthesis of a vast number of biologically active pyrimidine derivatives. nih.govmdpi.com These transformations are widely used in medicinal chemistry to generate libraries of compounds for screening purposes. nih.govnih.gov The two predominant strategies for achieving the amination of halogenated pyrimidines are direct nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

In symmetrically substituted systems like 2-amino-4,6-dichloropyrimidine (B145751), SNAr amination reactions with various amines can proceed efficiently under mild, and sometimes solvent-free, conditions. mdpi.commdpi.com For unsymmetrical dichloropyrimidines, such as 2,4-dichloropyrimidine, substitution typically occurs selectively at the C4 position. wuxiapptec.comstackexchange.com However, this regioselectivity is not absolute and can be influenced by other substituents on the ring. wuxiapptec.com The presence of a strong electron-donating group at the C6 position, for example, can reverse the typical selectivity and direct the incoming nucleophile to the C2 position. wuxiapptec.com For highly activated substrates like 2-chloropyrimidine (B141910), SNAr reactions can be so efficient that they proceed in high yield without a metal catalyst, even in environmentally benign solvents like water. nih.gov

While SNAr is a powerful tool, its scope can be limited by the reactivity of the substrate and the nucleophile. nih.gov To overcome these limitations, transition-metal-catalyzed cross-coupling reactions have become an indispensable method for forming C-N bonds on aromatic and heteroaromatic rings. wikipedia.org These reactions offer broader substrate scope, greater functional group tolerance, and often proceed under milder conditions than classical methods. nih.govwikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction has been the subject of extensive development, leading to several generations of catalyst systems with progressively wider applicability. wikipedia.org A typical Buchwald-Hartwig reaction employs a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of ligand is paramount to the success of the reaction. youtube.com Sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, P(tBu)₃) and bidentate ligands (e.g., BINAP, Xantphos) have proven to be highly effective, enabling the coupling of a vast range of amines with aryl chlorides, bromides, and triflates. acs.orgwikipedia.orgbeilstein-journals.orgnih.gov

In the context of pyrimidine chemistry, palladium-catalyzed amination can provide enhanced or alternative regioselectivity compared to SNAr reactions. acs.org For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with certain secondary amines under SNAr conditions yielded a modest 4:1 preference for substitution at the C4 position. acs.org In contrast, employing a palladium catalyst system resulted in a dramatic improvement in regioselectivity to over 30:1 for the same C4 position. acs.org This catalytic approach has proven effective for the amination of less reactive substrates, such as 6-chloropurine (B14466) nucleosides. nih.gov

| Substrate | Nucleophile | Method | Catalyst/Reagents | Conditions | Result | Ref |

|---|---|---|---|---|---|---|

| 6-phenyl-2,4-dichloropyrimidine | Dibutylamine | SNAr | LiHMDS, THF | -78 °C | 4:1 (C4:C2) regioselectivity | acs.org |

| 6-phenyl-2,4-dichloropyrimidine | Dibutylamine | Pd-catalyzed | 2 mol% Pd₂(dba)₃, 4 mol% P(tBu)₃, LiHMDS | Room Temperature | >30:1 (C4:C2) regioselectivity | acs.org |

| 2-chloropyrimidine | Morpholine | Pd-catalyzed | Pd(OAc)₂, Xantphos, Dioxane | 160 °C, microwave | 86% yield | nih.gov |

| 2-chloropyrimidine | Morpholine | SNAr | KF, H₂O | 100 °C | 70% yield | nih.gov |

| 2-chloropyrimidine | p-Anisidine | Pd-catalyzed | Pd(OAc)₂, Xantphos, Dioxane | 160 °C, microwave | 83% yield | nih.gov |

| 2-chloropyrimidine | p-Anisidine | SNAr | KF, H₂O | 100 °C | 86% yield | nih.gov |

Coupling Reactions Involving Halogenated Pyrimidines

Cyclization Processes for Cyclopropylamine Moiety Introduction

A classical and widely utilized approach is the Curtius rearrangement (or degradation), which typically starts from cyclopropanecarboxylic acid. nih.govnih.gov This multi-step process converts the carboxylic acid into an isocyanate intermediate, which is then trapped by an alcohol (like t-BuOH) to form a carbamate, followed by deprotection to yield the amine. nih.gov Other established methods include the reductive amination of cyclopropanecarboxaldehyde (B31225) and the reaction of cyclopropyl (B3062369) halides with ammonia. longdom.org More recently, specific methods have been developed, such as the titanium-mediated Kulinkovich reaction applied to amides and nitriles, and various metal-catalyzed reactions involving C-H functionalization. nih.govacs.orgacs.org

| Method | Starting Material | Key Reagents/Steps | Product Type | Ref |

|---|---|---|---|---|

| Curtius Degradation | 1-Cyclopropylcyclopropanecarboxylic acid | 1. Ethyl chloroformate, Et₃N; 2. NaN₃; 3. t-BuOH, heat | N-Boc-(1-cyclopropyl)cyclopropylamine | nih.gov |

| Reductive Amination | Cyclopropanecarboxaldehyde | Ammonia or primary amines, reducing agent (e.g., NaBH₄) | Cyclopropylamine | longdom.org |

| Amination of Cyclopropanol | Cyclopropanol | Ammonia or amine derivatives, catalyst | Cyclopropylamine | longdom.org |

| From Cyclopropane Halides | Cyclopropyl chloride | Ammonia or amines | Cyclopropylamine | longdom.org |

| Kulinkovich Reaction | Amides, Nitriles | Grignard reagents, Titanium(IV) isopropoxide | Cyclopropylamines | nih.gov |

Precursor Selection and Preparation

The convergent synthesis of this compound relies on the availability of two key precursors: a halogenated pyrimidine and cyclopropylamine. The most direct pyrimidine starting material is 2,5-dichloropyrimidine. sigmaaldrich.com For the synthesis of related analogs, other di- or polychlorinated pyrimidines are often employed, such as 5-bromo-2,4-dichloropyrimidine (B17362) or 2-amino-4,6-dichloropyrimidine. mdpi.comchemicalbook.com

The preparation of these pyrimidine precursors can be complex. For example, a patented industrial method for preparing a 2-amino-4-chloropyrimidine (B19991) derivative begins with diethyl malonate and proceeds through nitrosation, reduction, cyclization with guanidine, and finally, chlorination. The synthesis of pyridine-based analogs, like 2-amino-5-chloropyridine, has been extensively studied. guidechem.com Common routes involve the direct chlorination of 2-aminopyridine (B139424) using various chlorinating agents such as chlorine gas in a strong acid, sodium hypochlorite/HCl, or N-chlorosuccinimide. google.compatsnap.comgoogle.com More modern methods may use reagents like N-fluoro-N-chlorobenzenesulfonamide with an ionic liquid catalyst to achieve high yields under mild conditions. google.com The cyclopropylamine precursor is prepared using one of the methods described in the preceding section. nih.gov

Optimization of Reaction Parameters

The efficiency and yield of the synthesis of this compound and its analogs are highly dependent on the careful optimization of several reaction parameters.

The choice of solvent plays a pivotal role in the rate and outcome of nucleophilic aromatic substitution reactions on chloropyrimidines. The polarity of the solvent can significantly influence the stability of the intermediates and transition states involved in the SNAr mechanism. libretexts.org

Polar aprotic solvents, such as dimethylformamide (DMF), are often employed in these reactions. rsc.org These solvents are effective at solvating the reactants and facilitating the reaction. In some cases, solvent-free conditions have also been explored, which can offer advantages in terms of simplified work-up and reduced environmental impact. nih.gov The use of protic solvents like water and alcohols can also be beneficial, particularly in stabilizing ionic intermediates that may form during the reaction. libretexts.org The selection of the optimal solvent is a balance between reactant solubility and the solvent's ability to stabilize the charged intermediates of the SNAr reaction. nih.gov

Table 1: Effect of Solvents on Nucleophilic Aromatic Substitution Reactions

| Solvent Type | General Effect on SNAr Reactions | Reference |

|---|---|---|

| Polar Protic (e.g., water, ethanol) | Can stabilize ionic intermediates, potentially increasing reaction rates. | libretexts.org |

| Polar Aprotic (e.g., DMF, DMSO) | Good for dissolving reactants and facilitating the reaction. | rsc.org |

| Non-polar | Generally less effective for SNAr reactions involving charged nucleophiles. |

Temperature is a critical parameter that directly influences the reaction kinetics. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of undesired by-products. Therefore, careful temperature control is essential for maximizing the yield of the desired product.

For the amination of chloropyrimidines, reactions are often conducted at temperatures ranging from ambient to elevated temperatures. For instance, some amination reactions of chloroheteroarenes can proceed at room temperature, while others may require heating to temperatures around 80-90 °C or even higher to achieve a reasonable reaction rate. nih.govresearchgate.net The optimal temperature is dependent on the specific reactivity of the substrates and the solvent used.

The synthesis of N-substituted aminopyrimidines can often be facilitated by the use of a catalyst, typically a base. The base plays a crucial role in deprotonating the amine nucleophile, thereby increasing its nucleophilicity, and also in neutralizing the HCl generated during the reaction.

Commonly used bases include organic amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃). nih.govrsc.org The choice of base can influence the reaction rate and yield. In some instances, the amine reactant itself can be used in excess to act as both the nucleophile and the base. mdpi.com More advanced catalytic systems, such as those involving copper or palladium, have also been developed for the amination of chloroheteroarenes, sometimes allowing for milder reaction conditions. nih.gov

Derivatization and Structural Modification Strategies

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of analogs. These modifications are crucial for exploring the chemical space and for developing compounds with tailored properties.

Introduction of Diverse Substituents

The pyrimidine ring offers multiple positions for the introduction of a wide array of substituents. The 5-position, in particular, is a common site for modification. Various functional groups can be introduced at this position to modulate the electronic and steric properties of the molecule.

For example, Suzuki cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at the 5-position of the pyrimidine ring. rsc.org Other modifications can include the introduction of small alkyl groups, halogens, or cyano groups. researchgate.net These substitutions can significantly impact the biological activity of the resulting compounds.

Table 2: Examples of Substituents Introduced on the Pyrimidine Ring

| Position of Substitution | Type of Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 5-position | Aryl/Heteroaryl | Suzuki cross-coupling | rsc.org |

| 5-position | Cyano | Nucleophilic substitution | researchgate.net |

Structure-Activity Relationship (SAR) Driven Synthesis

The synthesis of analogs of this compound is often guided by Structure-Activity Relationship (SAR) studies. SAR aims to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net

By systematically modifying different parts of the molecule, researchers can identify key pharmacophoric elements and optimize the compound's properties. For instance, in a series of 2-aminopyrimidine (B69317) derivatives, modifications at the 4-, 5-, and 6-positions of the pyrimidine ring, as well as on the amino group at the 2-position, have been shown to significantly influence their activity as histamine (B1213489) H4 receptor ligands. nih.gov Similarly, for other pyrimidine-based compounds, substitutions at the 5-position have been found to be critical for their inhibitory activity against enzymes like cyclin-dependent kinases (CDKs). acs.org

In the context of antimycobacterial agents, the introduction of various substituents on the phenyl ring of N-phenylpyrazine-2-carboxamides, a related heterocyclic structure, has been shown to tolerate a wide range of functional groups while maintaining activity. nih.govnih.gov This highlights the importance of exploring diverse chemical space around a core scaffold to identify compounds with improved potency and selectivity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cyclopropylamine |

| triethylamine (TEA) |

| diisopropylethylamine (DIPEA) |

| potassium carbonate |

| 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide |

Positional Isomerism Studies

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is a critical factor that dictates the final product's isomeric form. In many cases, the substitution of 2,4-dichloropyrimidines is selective for the C-4 position. However, this selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C-6 position can alter the electronic distribution within the ring, making the C-2 position more susceptible to nucleophilic attack. This can lead to the formation of a mixture of isomers or even a reversal of the typical selectivity.

Computational studies, such as those employing Quantum Mechanics (QM) analysis, can help predict the regioselectivity of these reactions by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the substituted pyrimidine. The distribution of the LUMO can indicate the most electrophilic sites and, therefore, the more likely positions for nucleophilic attack.

Impact of Halogen and Cyclopropyl Substituents

The electronic properties of both the halogen and cyclopropyl substituents play a significant role in the synthesis and reactivity of this compound. The chlorine atom at the 5-position is an electron-withdrawing group, which generally deactivates the pyrimidine ring towards electrophilic substitution but activates it for nucleophilic substitution.

Synthesis of Related Pyrimidine Analogs

The synthesis of analogs of this compound often utilizes similar synthetic strategies, starting from appropriately substituted pyrimidine precursors. For example, the synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine has been achieved through the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. This reaction demonstrates the principle of selective nucleophilic substitution at the more reactive C4 position of the dichloropyrimidine.

The synthesis of various 2-aminopyrimidine derivatives can be achieved by reacting 2-amino-4,6-dichloropyrimidine with a range of amines in a solvent-free environment, often with the aid of a base like triethylamine. This approach allows for the generation of a library of compounds with diverse substituents at the 4-position.

| Starting Material | Reagent | Product | Reference |

| 5-bromo-2,4-dichloropyrimidine | cyclopentylamine | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | N/A |

| 2-amino-4,6-dichloropyrimidine | various amines | 2-amino-4-substituted-6-chloropyrimidines | N/A |

| 2,4-dichloropyrimidine | N-methylpiperazine | 2-chloro-4-(1-methylpiperazinyl)pyrimidine | N/A |

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly focused on the development of efficient and environmentally benign methods. These advanced techniques are also being applied to the synthesis of pyrimidine derivatives.

Green Chemistry Approaches in Synthesis

Green chemistry principles are being integrated into the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comnih.govnih.govpowertechjournal.com These approaches focus on the use of safer solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. rasayanjournal.co.innih.govresearchgate.netnih.govunito.itacs.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. rasayanjournal.co.innih.govresearchgate.netnih.govunito.itacs.org This technique has been successfully employed in the synthesis of various N-substituted 2-aminopyrimidine derivatives. The use of microwave heating can be particularly advantageous for nucleophilic aromatic substitution reactions on chloropyrimidines. nih.gov

Other green chemistry approaches applicable to pyrimidine synthesis include the use of ultrasound irradiation, solvent-free reactions, and the development of multicomponent reactions that increase atom economy by combining multiple synthetic steps into a single operation. rasayanjournal.co.innih.gov

| Green Chemistry Technique | Application in Pyrimidine Synthesis | Advantages | References |

| Microwave-assisted synthesis | Nucleophilic aromatic substitution on chloropyrimidines | Reduced reaction times, higher yields, cleaner reactions | rasayanjournal.co.innih.govresearchgate.netnih.govunito.itacs.org |

| Ultrasound irradiation | Cyclocondensation reactions | Enhanced reaction rates | rasayanjournal.co.innih.gov |

| Solvent-free reactions | Synthesis of 2-aminopyrimidine derivatives | Reduced solvent waste, simplified work-up | nih.gov |

| Multicomponent reactions | One-pot synthesis of complex pyrimidines | Increased atom economy, reduced number of synthetic steps | rasayanjournal.co.innih.gov |

Lack of Specific Biological Data for this compound Prevents Detailed Analysis

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific published research on the biological and pharmacological activities of the chemical compound this compound. While the broader class of pyrimidine derivatives has been the subject of extensive investigation for various therapeutic applications, data pertaining specifically to this molecule's antimicrobial, anti-inflammatory, and anticancer properties could not be located.

Investigations into related chemical structures, such as other 2-amino-5-chloropyrimidine analogues, reveal a wide range of biological activities. Studies have shown that the pyrimidine scaffold is a common feature in compounds designed as potential antimicrobial, anti-inflammatory, and anticancer agents. For instance, various pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes, with some showing selectivity for the COX-2 isoform, which is a key target in anti-inflammatory drug development. Similarly, numerous pyrimidine-based compounds have been tested for their cytotoxic effects against a variety of human cancer cell lines. The antimicrobial potential of the 2-aminopyrimidine core is also a subject of ongoing research.

However, it is a critical principle of scientific reporting that findings cannot be extrapolated from one compound to another, even within the same chemical class, without direct experimental evidence. The specific substitutions on the pyrimidine ring—in this case, the chloro group at the 5-position and the N-cyclopropyl group at the 2-position—play a crucial role in determining the molecule's unique physicochemical properties and its interaction with biological targets. Without studies dedicated to this compound, any discussion of its biological activities would be speculative and would not meet the required standards of scientific accuracy.

The compound is noted as being commercially available, suggesting it may function as an intermediate or a building block in the synthesis of more complex molecules that are then evaluated for biological activity. However, dedicated studies on the therapeutic potential of the compound itself are not present in the available literature.

Therefore, due to the absence of specific research data for this compound in the requested areas, it is not possible to generate the detailed, evidence-based article as outlined.

Biological and Pharmacological Investigations of 5 Chloro N Cyclopropylpyrimidin 2 Amine

Biological Activities and Therapeutic Potential

Potential for CNS Activity

Direct investigations into the potential for CNS activity of 5-Chloro-N-cyclopropylpyrimidin-2-amine are not found in the available literature.

Modulation of Neurotransmitter Levels (e.g., Monoamine Oxidase Inhibition)

There is no direct evidence from the reviewed literature to indicate that this compound modulates neurotransmitter levels or acts as a monoamine oxidase (MAO) inhibitor. While N-cyclopropyltryptamines have been identified as potent MAO inhibitors, this finding is related to a different class of compounds. nih.gov The inhibition of MAO is a recognized therapeutic strategy for various CNS conditions, with MAO-A inhibitors used for depression and MAO-B inhibitors for neurodegenerative diseases like Parkinson's and Alzheimer's. criver.com Research has explored other chemical structures, such as benzenesulfonamide compounds, as isoform-specific MAO-B inhibitors. mdpi.com However, no such studies have been published for this compound.

Mechanism of Action Studies

Specific studies detailing the mechanism of action of this compound are not available in the scientific literature.

Interaction with Specific Molecular Targets

There is no information available regarding the interaction of this compound with specific molecular targets.

Enzyme Inhibition

No studies have been found that specifically investigate the enzyme inhibition properties of this compound. Research on related structures includes the evaluation of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors. mdpi.com Another related compound, 5-Chloropyrazinamide, has been identified as an inhibitor of mycobacterial fatty acid synthase I. mdpi.comnih.gov These findings, however, cannot be directly attributed to this compound.

Pharmacological Profiling

Absorption and Distribution

Information regarding the metabolic half-life of this compound has not been detailed in the reviewed scientific research. Such studies are critical for determining the duration of the compound's activity and its clearance from biological systems.

Toxicological Considerations

Due to a lack of direct toxicological data for this compound, a mechanistic understanding is approached by examining related compounds and utilizing standardized predictive assays. The 2-aminopyrimidine scaffold is a common feature in molecules with a wide range of biological activities. nih.govijpsjournal.com

The zebrafish (Danio rerio) embryo acute toxicity (FET) test is a widely accepted alternative method for assessing the acute toxicity of chemical substances. mdpi.com This model allows for the observation of developmental and morphological effects, providing insights into a compound's potential toxicity. researchgate.nettpi.tv

While no specific FET test data exists for this compound, studies on the structurally similar compound, 2-amino-5-chloropyridine (a degradation impurity of zopiclone), have been conducted. In these assays, zebrafish embryos were exposed to various concentrations of the compound, and endpoints such as mortality and malformation rates were recorded. The results indicated that the toxicity of 2-amino-5-chloropyridine to zebrafish embryos was concentration-dependent.

Interactive Table: Zebrafish Embryo Toxicity of 2-amino-5-chloropyridine

| Concentration | Mortality Rate | Malformation Rate |

|---|---|---|

| Control | Low | Low |

| Increasing | Concentration-Dependent | Concentration-Dependent |

The toxicological profile of this compound can be contextualized by comparing it with other halogenated pyrimidine (B1678525) and amine derivatives. For instance, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is classified as acutely toxic (Category 3, oral), indicating significant toxicity upon ingestion. sigmaaldrich.com The broader class of 2-aminopyrimidines is known for a wide spectrum of biological activities, from antimicrobial to anticancer effects, suggesting that small structural modifications can significantly alter their toxicological and pharmacological profiles. nih.govijpsjournal.com

Interactive Table: Toxicological Classification of a Structurally Similar Compound

| Compound Name | CAS Number | Hazard Classification |

|---|

There is a standing hypothesis that halogenated pyrimidines possess the potential for genetic toxicity. Research into compounds like 5-fluoropyrimidines and 5-chlorouracil has shown they can induce genotoxic effects, including cellular toxicity and chromosome aberrations. nih.gov The mechanism often involves the incorporation of these molecules into DNA or RNA, or the inhibition of enzymes crucial for DNA synthesis.

The presence of a chlorine atom on the pyrimidine ring of this compound raises the possibility of similar DNA reactivity. Halogenated bases can generate reactive species that lead to DNA damage. nih.gov Studies on chlorodeoxyuridine have demonstrated that its incorporation into DNA can lead to a higher number of DNA strand breaks compared to its brominated counterpart, correlating with reduced cell plating efficiencies. nih.gov Therefore, it is hypothesized that this compound or its metabolites could potentially interact with DNA, a characteristic that would require verification through specific genotoxicity assays, such as the bacterial reverse mutation (Ames) test.

Computational and Structural Elucidations

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to investigate the intricacies of molecular structures and interactions, offering a theoretical lens to complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are pivotal in understanding the reactivity and electronic properties of pyrimidine (B1678525) derivatives. epstem.net For compounds like "5-Chloro-N-cyclopropylpyrimidin-2-amine," DFT can be employed to calculate key electronic parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.netjournalijar.com A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic and nucleophilic attack. epstem.net In related pyrimidine systems, DFT has been used to determine optimized geometries, vibrational frequencies, and other electronic properties, providing a comprehensive understanding of their molecular structure. jchemrev.comacs.org

Table 1: Key Electronic Parameters Calculable by DFT

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. epstem.net |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | |

| Hardness (η) | A measure of resistance to change in electron distribution. | |

| Softness (S) | The reciprocal of hardness, indicating higher reactivity. |

This table represents parameters that are typically calculated in DFT studies of pyrimidine derivatives and are applicable to the analysis of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound," docking studies can predict its binding mode within the active site of a target protein. These studies reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with amino acid residues. nih.gov For example, in studies of similar chloro-substituted benzamide (B126) derivatives, the chloro and nitro groups were often found to form significant interactions within the binding pocket of enzymes. nih.gov The nitrogen atoms in the pyrimidine ring and the amino group of "this compound" are potential hydrogen bond donors and acceptors, which could play a crucial role in its binding affinity and selectivity.

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize potential drug candidates. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. benthamdirect.comnih.govresearchgate.net The structure-activity relationship (SAR) of pyrimidine derivatives is a key aspect of this design process. benthamdirect.comnih.govhumanjournals.comnih.gov

For "this compound," the substituents on the pyrimidine ring are critical determinants of its biological activity. The chlorine atom at the 5-position and the cyclopropylamino group at the 2-position significantly influence the molecule's electronic properties, lipophilicity, and steric profile. benthamdirect.comnih.gov SAR studies on related pyrimidine series have shown that the nature and position of substituents can dramatically affect the compound's potency and selectivity for a particular biological target. researchgate.nethumanjournals.com Computational tools, in conjunction with experimental data, allow for the rational design of new analogues with improved pharmacological profiles.

Conformational Analysis and Stereochemistry

The conformational flexibility of "this compound" is primarily associated with the rotation around the C-N bond connecting the cyclopropyl (B3062369) group to the pyrimidine ring. The cyclopropyl group itself is rigid, but its orientation relative to the pyrimidine ring can vary. Conformational analysis of similar structures, such as cyclopropylamines and cyclopropyl ketones, has been performed using both computational and experimental methods. nih.govrsc.orguwlax.edu These studies often reveal the presence of preferred conformations, such as s-cis and s-trans rotamers, which are stabilized by a combination of steric and electronic effects. uwlax.edu For instance, studies on monofluorinated cyclopropylamines have shown that stereoelectronic effects, including hyperconjugative interactions, play a significant role in determining the conformational preferences and basicity of the molecule. nih.gov The relative stability of different conformers can impact the molecule's ability to bind to a target protein.

Spectroscopic Analysis in Research

Spectroscopic techniques are essential for the structural elucidation and characterization of "this compound."

Table 2: Spectroscopic Data for Structural Characterization

| Spectroscopic Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. 1H and 13C NMR spectra are fundamental for confirming the structure. acs.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. acs.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds. For this compound, characteristic peaks for N-H, C-N, C-Cl, and aromatic C-H bonds would be expected. acs.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which are related to the conjugated pyrimidine system. journalijar.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule.

As of the latest available data, detailed experimental ¹H and ¹³C NMR spectral data for this compound has not been published in publicly accessible scientific literature. While commercial suppliers may possess this information as part of their quality control documentation, it is not broadly disseminated. bldpharm.comsunwaypharm.com

The expected ¹H NMR spectrum of this compound would theoretically exhibit distinct signals corresponding to the protons on the pyrimidine ring and the cyclopropyl group. The chemical shifts, splitting patterns, and integration of these signals would be crucial for confirming the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show a unique set of signals for each carbon atom in the molecule, providing further evidence of its structure.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound.

Specific mass spectrometry data for this compound, including the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, is not available in the public domain. bldpharm.comsunwaypharm.com This information is often generated during chemical synthesis and characterization but has not been included in published research or databases. The theoretical molecular weight of this compound can be calculated from its chemical formula, C₇H₈ClN₃, which would be confirmed by the molecular ion peak in a mass spectrum. The fragmentation pattern would provide valuable insights into the compound's structure by showing how it breaks apart under ionization.

Comparative Studies and Analogue Research

Comparison with Structurally Similar Compounds

The biological and chemical properties of 5-Chloro-N-cyclopropylpyrimidin-2-amine are best understood through comparison with structurally related molecules. These comparisons shed light on the contributions of its core heterocyclic structure and the specific substituents it carries.

The foundational core of this compound is a pyrimidine (B1678525) ring. Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. wjarr.com Its properties are often compared to pyridine (B92270), a similar heterocycle with only one nitrogen atom. wikipedia.org

The presence of the second nitrogen atom in the pyrimidine ring significantly alters its electronic properties compared to pyridine. researchgate.net Pyridine is a basic compound, while pyrimidine is a much weaker base. wjarr.com This difference in basicity and electron distribution affects how these molecules interact with biological targets. The pyrimidine core is a key constituent in many biologically crucial molecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. wjarr.comresearchgate.net This natural prevalence has made the pyrimidine scaffold an attractive starting point for drug design. nih.govnih.gov

In contrast, the pyridine ring is also a common feature in many pharmaceuticals and bioactive compounds. However, the arrangement of nitrogen atoms in the pyrimidine ring allows for a different pattern of hydrogen bond donors and acceptors, which can be critical for binding to specific enzymes or receptors. nih.gov Both pyridine and pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in FDA-approved drugs. researchgate.net

| Feature | Pyridine Core | Pyrimidine Core |

|---|---|---|

| Nitrogen Atoms | 1 | 2 (at positions 1 and 3) |

| Basicity | Weakly basic | Much weaker than pyridine |

| Natural Occurrence | Found in some natural products (e.g., nicotine) | Core component of nucleobases (Uracil, Thymine, Cytosine) and Vitamin B1 |

| Reactivity | Susceptible to electrophilic substitution at the 3-position and nucleophilic substitution at positions 2 and 4. wikipedia.org | Electrophilic substitution is difficult but occurs at the 5-position; susceptible to nucleophilic attack. |

The biological activity of a pyrimidine derivative is heavily influenced by the nature and position of its substituents. nih.gov In this compound, the key substituents are the chloro group at position 5 and the cyclopropylamino group at position 2.

2-Amino Group: The 2-aminopyrimidine (B69317) scaffold is a cornerstone in the development of various therapeutic agents, including kinase inhibitors. nih.govnih.gov The amino group can act as a crucial hydrogen bond donor, enabling the molecule to anchor itself within the active site of a target protein. nih.gov The nature of the substituent on this amino group is also critical. The cyclopropyl (B3062369) group in this compound is a small, rigid, and lipophilic moiety that can fit into specific hydrophobic pockets of a binding site, potentially enhancing potency and selectivity.

5-Chloro Group: Halogen atoms, particularly chlorine, are frequently used in medicinal chemistry to modulate a compound's physicochemical properties. The chloro group at the 5-position is an electron-withdrawing group, which can influence the electronic distribution of the pyrimidine ring and affect its reactivity and metabolic stability. nih.gov The presence of a halogen can also lead to specific interactions with the target protein, such as halogen bonding, which can contribute to binding affinity. Furthermore, the lipophilicity introduced by the chlorine atom can influence the molecule's ability to cross cell membranes. For instance, in a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the presence of an electron-withdrawing group like a chloro group was found to be beneficial for biological activity. niscpr.res.in

The interplay between these substituents is crucial. For example, research on 2-aminopyrimidine derivatives has shown that variations in the substituents at different positions lead to a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov

The specific placement of substituents on the pyrimidine ring is a critical determinant of biological activity. nih.gov Shifting a substituent to a different position can dramatically alter the molecule's shape, electronic properties, and its ability to interact with a biological target.

For this compound, the substitution pattern is 2,5-. If the chloro group were at position 4 or 6, the molecule's reactivity would change significantly. For example, a chloro group at position 4 is generally more susceptible to nucleophilic substitution than one at position 5.

Studies on various pyrimidine derivatives have consistently shown that isomeric compounds exhibit different biological profiles. For instance, in a series of pyrimidine-quinolone hybrids, a 1,2-substitution pattern on a linker between the two scaffolds resulted in much better inhibitory activity against human lactate (B86563) dehydrogenase A (hLDHA) compared to hybrids with a 1,4-substitution pattern. nih.gov Similarly, research on substituted pyrimidine-5-carbonitrile derivatives as potential anticancer agents revealed that a chlorine atom at the para-position of a phenyl ring conferred better activity than one at the ortho-position. guidechem.com This highlights the principle that the spatial arrangement of functional groups is paramount for effective drug-target interaction.

Role as a Building Block in Complex Heterocyclic Compounds

This compound is a valuable intermediate in organic synthesis, serving as a building block for more elaborate molecular architectures. Its bifunctional nature—a reactive chloro group and a modifiable amino group—allows for a variety of chemical transformations. nih.govresearchgate.net

The 2-aminopyrimidine moiety is a versatile starting material for constructing fused heterocyclic systems, which are common in many biologically active compounds. nih.gov The chlorine atom at the 5-position can be displaced through nucleophilic substitution reactions, or it can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

For example, 2-amino-5-chloropyridine, a closely related analogue, is used as an intermediate in the synthesis of various compounds, including herbicides and pharmaceuticals. google.com Similarly, this compound can be used to generate a library of derivatives for screening against various biological targets. Researchers have synthesized novel pyrido[2,3-d]pyrimidines, which have a pyridine ring fused to the pyrimidine core, starting from substituted aminopyrimidines. nih.gov These fused systems are of great interest due to their diverse pharmacological activities. niscpr.res.in

The table below shows examples of biological activities observed in derivatives synthesized from substituted aminopyrimidines, illustrating the potential of this compound as a starting scaffold.

| Starting Scaffold Type | Resulting Derivative Class | Observed Biological Activity | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidines | N-Trisubstituted Pyrimidine Derivatives | Aurora Kinase Inhibition (Anticancer) | nih.gov |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Substituted 2-Aminopyrimidines | β-Glucuronidase Inhibition | nih.gov |

| 5-Bromo-2-chloropyrimidin-4-amine | Sulfonamide and Amide Derivatives | Antibacterial and Antifungal | researchgate.net |

| 2-Amino-5-arylazonicotinates | Pyrido[2,3-d]pyrimidines | Antimicrobial | nih.gov |

A modern strategy in drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophores (bioactive structural units) into a single entity. mdpi.com This approach aims to create compounds with improved affinity, better selectivity, or a dual mode of action. nih.gov

The pyrimidine scaffold is frequently used in the design of such hybrids. repec.org this compound is an ideal candidate for this strategy. Its structure can be covalently linked to another pharmacophore to generate a novel hybrid molecule. For instance, researchers have designed and synthesized pyrimidine-quinolone hybrids as potential inhibitors of lactate dehydrogenase, an enzyme implicated in cancer metabolism. nih.gov In these hybrids, a substituted 2-chloropyrimidine (B141910) was reacted with an amino-functionalized quinolone to create the final molecule.

Trace Amine Associated Receptor (TAAR) Ligand Research

Currently, publicly available scientific literature does not establish a direct link between this compound or its immediate derivatives and research into ligands for Trace Amine-Associated Receptors (TAARs).

Cannabinoid Receptor (CB1) Allosteric Modulator Research

While direct derivatives of this compound have not been prominently featured as cannabinoid receptor (CB1) modulators, research into structurally related 2-aminopyridine (B139424) analogues has yielded significant findings. Allosteric modulators offer a promising therapeutic alternative to direct-acting agonists or antagonists, as they can fine-tune receptor activity rather than simply turning it on or off, potentially avoiding the psychoactive side effects associated with orthosteric CB1 ligands. researchgate.net

Kinase Inhibitor Research

The 2-aminopyrimidine scaffold, as found in this compound, is a well-established "hinge-binding" motif in the development of kinase inhibitors. This structural element is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases, leading to their inhibition.

Research has successfully utilized the 5-chloropyrimidin-2-amine core to develop potent inhibitors against several clinically relevant kinases.

EGFR and ALK Inhibition: A notable derivative is CHMFL-ALK/EGFR-050 , a compound designed as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This compound, which incorporates the 5-chloro-4-((phenyl)amino)pyrimidin-2-yl)amino core, has demonstrated the ability to overcome various drug-resistant mutations in non-small cell lung cancer (NSCLC). mdpi.comamegroups.org Another related compound, CHMFL-EGFR-26 , was developed as a selective, irreversible inhibitor of EGFR mutants. nih.gov It shows high potency against clinically relevant mutants (L858R, del19, T790M) while maintaining a significant selectivity window over wild-type (wt) EGFR. nih.gov Its kinase selectivity profile reveals potent inhibition of several other kinases that share a homologous cysteine residue, such as members of the HER and TEC families. nih.gov

| Kinase Target | IC₅₀ (nM) |

|---|---|

| BLK | 3.9 |

| Her4 (ERBB4) | 5.39 |

| Her2 (ERBB2) | 15.9 |

| BTK | 16.3 |

| EGFR (T790M mutant) | 19 |

| JAK3 | 30.6 |

| BMX | 38.9 |

| EGFR (wt) | 71 |

| MEK1 | 131 |

| EGFR (L858R mutant) | 215 |

PfGSK3 and PfPK6 Inhibition: In the realm of antimalarial research, the 2,4,5-trisubstituted pyrimidine scaffold has been used to develop dual inhibitors of the Plasmodium falciparum kinases PfGSK3 and PfPK6, which are considered essential for the parasite's survival. researchgate.net The inhibitor IKK16 was identified as a potent dual inhibitor of these plasmodial kinases. researchgate.netresearchgate.net

The kinase Glycogen Synthase Kinase 3 (GSK-3) is not only a target in infectious disease but is also heavily implicated in the pathology of neurodegenerative conditions like Alzheimer's disease. wikipedia.org Overactivity of the human isozyme, GSK-3β, is linked to the formation of both amyloid-β plaques and neurofibrillary tangles. wikipedia.org

The development of pyrimidine-based inhibitors for the plasmodial PfGSK3 provides a strong rationale for exploring similar scaffolds against the human GSK-3β for neurodegenerative diseases. wikipedia.org Pyrimidine analogues have been shown to fit into the ATP-binding pocket of GSK-3β. wikipedia.org Broader research into pyrimidine derivatives has identified them as promising multi-target agents for Alzheimer's disease, with the potential to inhibit cholinesterases and modulate β-secretase (BACE-1) in addition to kinase activity. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of antimalarials with novel mechanisms of action. Protein kinases in the parasite are considered prime targets. Research has identified that compounds with a 2-aminopyrimidine scaffold can exhibit potent anti-plasmodial activity. nih.gov

Future Directions and Research Gaps

Exploration of Novel Biological Targets

The pyrimidine (B1678525) core is a well-established pharmacophore known to interact with a variety of protein kinases. nih.govmdpi.comnih.govrsc.org Future research should systematically screen 5-Chloro-N-cyclopropylpyrimidin-2-amine and its simple derivatives against a broad panel of kinases to identify novel biological targets. The structural similarities to known inhibitors of kinases like Aurora kinases, Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) suggest that this compound could serve as a foundational element for developing new inhibitors. mdpi.comnih.govnih.gov

Derivatives of the closely related 2-aminopyrimidine (B69317) scaffold have shown activity against a range of kinases, including those implicated in cancer and inflammatory diseases. nih.govtandfonline.com Furthermore, the N-cyclopropyl group can contribute to favorable binding interactions within the ATP-binding pocket of various kinases. A comprehensive screening approach could unveil unexpected inhibitory activities against understudied kinases, opening new avenues for therapeutic intervention.

Table 1: Potential Kinase Targets for this compound Derivatives

| Kinase Family | Specific Targets | Potential Therapeutic Area |

| Serine/Threonine Kinases | Aurora Kinase A/B, Polo-like Kinase 1/4 | Oncology |

| Receptor Tyrosine Kinases | VEGFR-2, EGFR, ALK | Oncology, Angiogenesis-related diseases |

| Non-receptor Tyrosine Kinases | Bruton's tyrosine kinase (BTK) | Oncology, Autoimmune diseases |

| Other Kinases | Glycogen Synthase Kinase 3 (GSK-3) | Neurological disorders, Diabetes |

Refinement of Synthetic Methodologies

While this compound is commercially available, the development of more efficient and versatile synthetic routes is crucial for generating a diverse library of derivatives for structure-activity relationship (SAR) studies. bldpharm.com Current methods often rely on the nucleophilic substitution of di-chlorinated pyrimidines. chemicalbook.comnih.gov Future research could focus on optimizing reaction conditions, exploring novel catalytic systems, and developing greener synthetic pathways.

The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could significantly accelerate the production of analogs. nih.gov Furthermore, the development of late-stage functionalization strategies would be highly valuable, allowing for the rapid diversification of the core scaffold.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to guide the rational design of novel inhibitors based on the this compound scaffold. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can predict the binding modes and affinities of derivatives with various kinase targets. nih.gov

Future computational work should focus on developing robust predictive models for this specific chemical series. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complexes, helping to understand the key interactions that govern potency and selectivity. These in silico studies can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Comprehensive Mechanistic Elucidation of Biological Effects

Understanding the precise mechanism of action is fundamental for the development of any new therapeutic agent. For pyrimidine-based inhibitors, the primary mechanism is often competitive inhibition at the ATP-binding site of kinases. rsc.org However, the detailed molecular interactions of this compound derivatives with their targets remain to be elucidated.

Future mechanistic studies should employ a combination of biochemical assays, structural biology techniques like X-ray crystallography, and cell-based assays. These investigations will not only confirm the mode of inhibition but also reveal the downstream cellular consequences of target engagement, such as effects on cell cycle progression and apoptosis. A deeper understanding of the mechanism will be critical for optimizing the therapeutic index and identifying potential resistance mechanisms.

Development of New Therapeutic Applications

The broad biological potential of pyrimidine derivatives suggests that compounds derived from this compound could have applications beyond oncology. nih.govtandfonline.comnih.govresearchtrend.netresearchgate.net For instance, pyrimidine-based compounds have shown promise as anti-inflammatory, antiviral, and antimicrobial agents.

A key area for future exploration is the development of derivatives for indications with significant unmet medical needs. This could include neurodegenerative diseases, metabolic disorders, and infectious diseases. A systematic evaluation of a diverse library of compounds against a wide range of biological assays will be essential to uncover these new therapeutic opportunities.

Table 2: Potential Therapeutic Applications for Novel this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action | Example of Related Compound Class |

| Oncology | Kinase Inhibition (e.g., Aurora, PLK, VEGFR) | Pyrazolo[3,4-d]pyrimidines nih.gov |

| Inflammatory Diseases | Inhibition of pro-inflammatory kinases | p38 MAP kinase inhibitors |

| Viral Infections | Inhibition of viral replication enzymes | Pyrimidine nucleoside analogs |

| Bacterial Infections | Inhibition of essential bacterial enzymes | Dihydrofolate reductase inhibitors |

Addressing Unexplored Areas of Research

Several key areas of research concerning this compound and its derivatives remain largely unexplored. A significant gap exists in our understanding of the pharmacokinetics and metabolic fate of this chemical class. In vivo studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Furthermore, the potential for these compounds to act as allosteric modulators of kinases has not been investigated. Exploring non-ATP competitive mechanisms could lead to the development of more selective and potent inhibitors. Finally, the role of the chlorine and cyclopropyl (B3062369) substituents in modulating the physicochemical and biological properties of the pyrimidine core warrants a more systematic investigation. Addressing these research gaps will be crucial for realizing the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-N-cyclopropylpyrimidin-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthetic approach involves condensation reactions between pyrimidine precursors and cyclopropylamine derivatives. For example, 5-chloropyrimidin-2-amine can be synthesized by reacting guanidine with 2-chloromalonaldehyde in concentrated H₂SO₄, followed by neutralization and recrystallization . To optimize efficiency, stoichiometric ratios of reactants (e.g., 1:1.25 molar ratio of guanidine to 2-chloromalonaldehyde) and controlled cooling during acid addition are critical. Post-synthesis purification via slow evaporation of methanol yields crystalline products with >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths (e.g., C–Cl = 1.73 Å, C–N = 1.33 Å) and hydrogen-bonding networks (N–H⋯N interactions) .

- NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, cyclopropyl protons at δ 1.2–1.5 ppm) .

- HPLC-MS : Verify molecular weight (calc. 169.61 g/mol) and purity (>98%) using reverse-phase chromatography with a C18 column .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at −20°C in amber vials. Degradation studies show <5% decomposition over 6 months under these conditions. Avoid aqueous solutions at pH >8, as the cyclopropyl group undergoes hydrolysis .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) and identify reactive sites for functionalization .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with binding energies <−7 kcal/mol .

- Reaction path search : Apply artificial force-induced reaction (AFIR) methods to simulate plausible reaction pathways and reduce experimental trial-and-error .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Methodological Answer :

- Dynamic NMR : Compare temperature-dependent spectra with X-ray data to assess conformational flexibility. For example, cyclopropyl ring puckering in solution may differ from the planar crystal structure .

- DFT-based molecular dynamics : Simulate solvent effects (e.g., methanol vs. DMSO) to reconcile discrepancies in bond angles or torsion angles .

Q. How can hydrogen-bonding networks in the crystal lattice influence reactivity?

- Methodological Answer : The [100]-propagating N–H⋯N chains in the lattice (N⋯N distance = 2.89 Å) enhance thermal stability (Tₘ = 215°C) but reduce solubility in polar solvents. To exploit this for catalysis, modify the amine substituent (e.g., replace cyclopropyl with bulkier groups) to disrupt packing and increase solvent accessibility .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

- Methodological Answer : Implement a 2³ factorial design varying:

- Temperature (25°C vs. 60°C),

- Catalyst loading (0.1 eq vs. 0.3 eq Pd/C),

- Solvent polarity (THF vs. DMF).

Response surface analysis identifies optimal conditions (e.g., 45°C, 0.2 eq catalyst, THF) yielding 82% conversion vs. 58% in unoptimized trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.